molecular formula C6H5BrN6O2 B7880389 [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid

[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid

Cat. No.: B7880389
M. Wt: 273.05 g/mol
InChI Key: QKWDZVUNWOGWOH-UHFFFAOYSA-N
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Description

[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid is a heterocyclic compound that contains both pyrazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the following steps:

    Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Formation of 1-(4-bromopyrazol-1-yl)-1,2,3,4-tetrazole: This step involves the cyclization of 4-bromopyrazole with sodium azide and a suitable catalyst such as copper sulfate in a solvent like dimethylformamide (DMF).

    Introduction of the acetic acid moiety: This can be done by reacting the tetrazole derivative with bromoacetic acid in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the bromine atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole derivatives without the bromine atom.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Medicine

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

    Diagnostic Agents: Potential use in the development of diagnostic agents due to its ability to bind to specific biological targets.

Industry

    Materials Science: Used in the synthesis of novel materials with unique properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Chloropyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
  • [5-(4-Methylpyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid
  • [5-(4-Phenylpyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid

Uniqueness

  • Bromine Substitution : The presence of a bromine atom in [5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid makes it unique compared to its analogs with different substituents. This can influence its reactivity and interactions with biological targets.
  • Versatility : The compound’s structure allows for various chemical modifications, making it a versatile building block for the synthesis of new compounds.

Properties

IUPAC Name

2-[5-(4-bromopyrazol-1-yl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN6O2/c7-4-1-8-12(2-4)6-9-11-13(10-6)3-5(14)15/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWDZVUNWOGWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C2=NN(N=N2)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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